Cas no 17334-65-5 (3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione)
![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione structure](https://ja.kuujia.com/scimg/cas/17334-65-5x500.png)
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione 化学的及び物理的性質
名前と識別子
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- 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione
- 3-methyl-5,6-dihydro-[1,2]oxazolo[3,4-d]pyridazine-4,7-dione
- 17334-65-5
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- インチ: InChI=1S/C6H5N3O3/c1-2-3-4(9-12-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11)
- InChIKey: ULEBZJGPULNUSV-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(C(NNC2=O)=O)=NO1
計算された属性
- せいみつぶんしりょう: 167.03309103g/mol
- どういたいしつりょう: 167.03309103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 84.2Ų
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029190117-1g |
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione |
17334-65-5 | 95% | 1g |
$901.25 | 2022-04-02 | |
Chemenu | CM164345-1g |
3-methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione |
17334-65-5 | 95% | 1g |
$1018 | 2022-12-28 |
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione 関連文献
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dioneに関する追加情報
Comprehensive Overview of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione (CAS No. 17334-65-5)
The compound 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione (CAS No. 17334-65-5) is a heterocyclic organic molecule with a unique fused-ring structure. Its molecular framework combines an isoxazole ring and a pyridazine moiety, making it a subject of interest in pharmaceutical and agrochemical research. The presence of both nitrogen and oxygen atoms in its structure contributes to its potential bioactivity, particularly in modulating enzymatic pathways or serving as a scaffold for drug design.
In recent years, the demand for novel heterocyclic compounds like 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione has surged due to their applications in medicinal chemistry and material science. Researchers are actively exploring its derivatives for their potential as kinase inhibitors, anti-inflammatory agents, or even fluorescent probes. The compound's CAS No. 17334-65-5 is frequently searched in academic databases, reflecting its growing relevance in synthetic and mechanistic studies.
One of the key features of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione is its dione functional group, which enhances its reactivity in condensation or cyclization reactions. This property makes it a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used to construct polycyclic aromatic systems or bioactive heterocycles, aligning with the current trend of fragment-based drug discovery.
From a sustainability perspective, the synthesis of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione often involves green chemistry principles, such as catalyst-free reactions or solvent-free conditions. These methods reduce environmental impact while maintaining high yields, addressing the increasing focus on eco-friendly synthesis in the chemical industry. Users searching for "green synthesis of fused heterocycles" or "sustainable pharmaceutical intermediates" will find this compound highly relevant.
The compound's spectroscopic properties (e.g., NMR, IR, and mass spectrometry data) are well-documented, facilitating its identification and purity assessment. Its X-ray crystallography studies reveal a planar conformation, which is critical for understanding its molecular interactions in biological systems. Such structural insights are frequently sought after in computational chemistry and molecular docking studies.
In the context of intellectual property, several patents mention derivatives of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione, particularly in applications related to central nervous system (CNS) disorders or metabolic diseases. This aligns with the rising global interest in neurological therapeutics and precision medicine. Searches for "CNS-active heterocycles" or "pyridazine-based drug candidates" often lead to this compound's literature.
Future research directions for CAS No. 17334-65-5 may include exploring its photophysical properties for optoelectronic materials or optimizing its bioavailability for drug delivery systems. As the scientific community continues to prioritize multifunctional molecules, this compound's versatility ensures its enduring significance in both academia and industry.
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